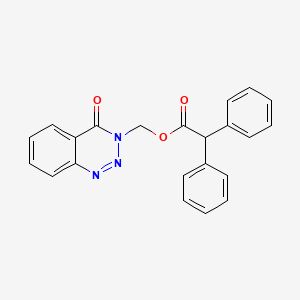![molecular formula C17H17ClN2O3S B2513120 N-tert-butil-4-[(4-clorofenil)sulfanil]-3-nitrobenzamida CAS No. 303987-86-2](/img/structure/B2513120.png)
N-tert-butil-4-[(4-clorofenil)sulfanil]-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a tert-butyl group, a chlorophenyl group, a sulfanyl group, and a nitrobenzamide moiety
Aplicaciones Científicas De Investigación
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a suitable benzamide derivative, followed by the introduction of the tert-butyl and chlorophenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with proteins, affecting their function. The overall effect of the compound depends on the specific pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-4-chlorobenzamide: Lacks the sulfanyl and nitro groups, resulting in different chemical properties.
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzoic acid: Contains a carboxylic acid group instead of the tert-butyl group.
N-tert-butyl-4-[(4-bromophenyl)sulfanyl]-3-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-chlorophenyl)sulfanyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-17(2,3)19-16(21)11-4-9-15(14(10-11)20(22)23)24-13-7-5-12(18)6-8-13/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGMOOEZLXBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2513037.png)
![2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2513038.png)
![2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2513041.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2513043.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2513046.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2513049.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2513050.png)

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2513053.png)





